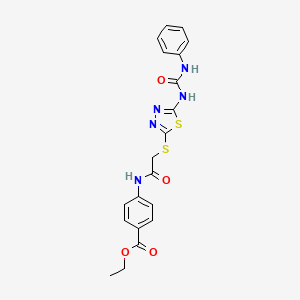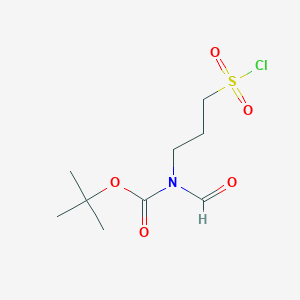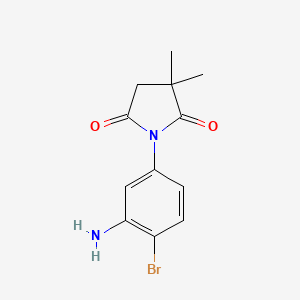
Ethyl 4-(2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound. It belongs to the thiadiazole family, characterized by the presence of a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms. This compound displays a variety of chemical properties due to its unique molecular structure, making it of interest in fields such as medicinal chemistry, biochemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate typically involves multiple steps:
Synthesis of 5-(3-phenylureido)-1,3,4-thiadiazole: Starting with phenylisothiocyanate and thiosemicarbazide, these reactants undergo cyclization to form the thiadiazole ring.
Attachment of the acetamido group: The synthesized thiadiazole intermediate is then reacted with bromoacetic acid to introduce the thioacetamido group.
Esterification: Finally, the resultant intermediate is esterified using ethanol and an acid catalyst to yield this compound.
Industrial Production Methods: Industrial production may utilize continuous flow chemistry techniques to optimize reaction conditions and improve yield. Catalysts, solvents, and purification methods are selected to ensure high efficiency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 4-(2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate can participate in various types of chemical reactions:
Oxidation: Can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur using hydrogenation with palladium catalysts.
Substitution: Undergoes nucleophilic substitution reactions due to the presence of the thiadiazole ring and urea moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acidic or basic conditions.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or dichloromethane.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to amino derivatives.
Substitution: New compounds with varied substituents on the thiadiazole ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemical research, this compound is used as a building block for designing new molecules with desired properties, especially in the synthesis of heterocyclic compounds.
Biology: Ethyl 4-(2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological macromolecules to develop new therapeutic agents.
Medicine: The compound's structure allows it to bind to specific biological targets, making it a candidate for drug development
Industry: In the materials science industry, it can be utilized as a precursor for creating new materials with unique electronic or optical properties.
Wirkmechanismus
The compound exerts its effects through various mechanisms, depending on the context of its use:
Biological Mechanism: Inhibits or activates enzymes by binding to their active sites, disrupting their normal function.
Molecular Targets: Specific proteins or nucleic acids that it interacts with to exert its therapeutic effects.
Pathways: Modulates pathways involved in cell signaling, growth, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
When compared with other thiadiazole derivatives, Ethyl 4-(2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate showcases unique properties:
Similar Compounds: 5-(3-phenylureido)-1,3,4-thiadiazole, 4-amino-5-(3-phenylureido)-1,3,4-thiadiazole.
Uniqueness: Its specific functional groups (ureido, acetamido, and benzoate ester) contribute to its distinct chemical reactivity and biological activity.
Each step in its synthesis, reaction capabilities, and diverse applications underscores the compound's significance in various scientific and industrial domains. This detailed analysis highlights its potential and versatility in advancing knowledge and technology.
Eigenschaften
IUPAC Name |
ethyl 4-[[2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4S2/c1-2-29-17(27)13-8-10-15(11-9-13)21-16(26)12-30-20-25-24-19(31-20)23-18(28)22-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,21,26)(H2,22,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTCSDRBPDXLBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-2-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2884924.png)
![4-[(Oxolan-3-yl)methyl]piperazin-2-one hydrochloride](/img/structure/B2884925.png)





![(2E)-3-{2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}-2-(4-methylbenzenesulfonyl)prop-2-enenitrile](/img/structure/B2884936.png)

![1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-ethyl-6-methylphenyl)urea](/img/structure/B2884939.png)
![N-cyclopentyl-2-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide](/img/structure/B2884940.png)


